molecular formula C72H95ClN14O14 B549359 Abarelix CAS No. 183552-38-7

Abarelix

Katalognummer: B549359
CAS-Nummer: 183552-38-7
Molekulargewicht: 1416.1 g/mol
InChI-Schlüssel: AIWRTTMUVOZGPW-HSPKUQOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Prostate Cancer Treatment
    • Abarelix was approved by the FDA in 2003 for treating advanced symptomatic prostate cancer in patients who cannot receive GnRH agonists. It provides a medical alternative to surgical castration (orchiectomy) and has demonstrated significant efficacy in reducing prostate-specific antigen (PSA) levels and alleviating symptoms associated with advanced disease.
  • Comparison with Other Treatments
    • Clinical studies have compared this compound with other treatment modalities such as leuprolide acetate, a GnRH agonist. In one study involving 269 patients, this compound achieved rapid medical castration (78% by day 7) without the testosterone surge observed in 82% of patients treated with leuprolide acetate .

Clinical Studies Overview

  • Phase 2 Study : An open-label study involving 81 patients showed that this compound effectively avoided the need for orchiectomy in all but two cases due to treatment-related events. The treatment resulted in an 88% objective response rate and significant reductions in PSA levels .
  • Phase 3 Trials : Multiple phase 3 trials have confirmed this compound's superiority over leuprolide acetate regarding rapid testosterone suppression and avoidance of testosterone surge . Patients receiving this compound exhibited a median PSA reduction of over 95% by day 57, demonstrating its effectiveness in managing prostate cancer symptoms .

Safety Profile

This compound has been well-tolerated among patients, with adverse events primarily related to advanced cancer rather than the drug itself. Common side effects include injection site reactions and transient hormonal changes, which are generally manageable .

Potential Future Applications

Recent research has suggested potential applications beyond prostate cancer treatment:

  • Cardiovascular Health : There is emerging evidence indicating that this compound may help reduce atherosclerosis and its complications, such as myocardial infarction and stroke, due to its inhibitory effects on testosterone metabolism .
  • Other Hormonal Disorders : Given its mechanism, this compound may be explored for other conditions where androgen suppression is beneficial.

Data Summary

Study TypePatient CountKey Findings
Phase 2 Study81No need for orchiectomy; 88% response rateEffective alternative to surgical castration
Phase 3 Study269Rapid testosterone suppression; no surgeSuperior to leuprolide acetate
Safety AssessmentVariousWell-tolerated; manageable side effectsGenerally safe for long-term use

Wirkmechanismus

Target of Action

Abarelix primarily targets the Gonadotropin-releasing hormone receptor . This receptor plays a crucial role in the regulation of gonadotropins, which are hormones that control the function of the ovaries and testes .

Mode of Action

This compound acts by binding to the Gonadotropin-releasing hormone receptor, functioning as a potent inhibitor of gonadotropin secretion . This binding action results in the suppression of luteinizing hormone and follicle-stimulating hormone, which stimulate the testes to produce testosterone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By inhibiting gonadotropin secretion, this compound suppresses the production of testosterone and estrogen . This suppression is crucial in treating conditions like prostate cancer, as many cells in these conditions rely on testosterone for growth .

Pharmacokinetics

Following intramuscular administration of 100 mg, this compound is absorbed slowly with a mean peak concentration of 43.4 ng/mL observed approximately 3 days after the injection . The protein binding of this compound is between 96-99% . The major metabolites of this compound are formed via hydrolysis of peptide bonds, with no significant oxidative or conjugated metabolites found either in vitro or in vivo . The half-life of this compound is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of testosterone levels in the body. This reduction is crucial in the treatment of conditions like prostate cancer, where many of the cancer cells rely on testosterone for growth .

Biochemische Analyse

Biochemical Properties

Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, this compound reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of this compound is approximately 13.2 ± 3.2 days .

Metabolic Pathways

This compound is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .

Transport and Distribution

Following intramuscular administration, this compound is absorbed slowly into the body

Vorbereitungsmethoden

Abarelix wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Dabei werden geschützte Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Analyse Chemischer Reaktionen

Abarelix durchläuft verschiedene chemische Reaktionen, darunter die Hydrolyse von Peptidbindungen. In-vitro-Studien haben gezeigt, dass die wichtigsten Metaboliten von this compound durch Hydrolyse gebildet werden, wobei keine signifikanten oxidativen oder konjugierten Metaboliten gefunden wurden . Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Wasser und Enzyme, die die Hydrolyse katalysieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kleinere Peptidfragmente.

Vergleich Mit ähnlichen Verbindungen

Abarelix wird mit anderen GnRH-Antagonisten wie Degarelix, Cetrorelix und Ganirelix verglichen. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrem Histamin-Freisetzungspotenzial und ihrer Wirkdauer. Degarelix hat beispielsweise eine geringere Fähigkeit, Histamin freizusetzen, als this compound und Cetrorelix . This compound ist einzigartig in seiner schnellen Unterdrückung von Testosteron ohne einen anfänglichen Anstieg, was es für Patienten mit fortgeschrittenem Prostatakrebs geeignet macht, die andere Behandlungen nicht vertragen .

Referenzen

Biologische Aktivität

Abarelix is a synthetic gonadotropin-releasing hormone (GnRH) antagonist primarily used in the treatment of advanced symptomatic prostate cancer. It functions by inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone levels. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

This compound acts as a competitive antagonist at the GnRH receptor, which is located in the pituitary gland. By binding to these receptors, this compound prevents GnRH from stimulating the secretion of LH and FSH. This results in decreased testosterone production from the testes, which is crucial in managing prostate cancer progression.

Key Pharmacological Properties

  • Absorption : Following intramuscular administration, this compound is slowly absorbed, with a mean peak concentration observed approximately three days post-injection .
  • Half-Life : The half-life of this compound is approximately 13.2 days, allowing for extended dosing intervals .
  • Protein Binding : High protein binding (96-99%) indicates that this compound remains largely bound to plasma proteins, influencing its distribution and elimination .
  • Metabolism : this compound undergoes hydrolysis to form major metabolites; however, no significant oxidative metabolites are produced, indicating a simple metabolic pathway without cytochrome P-450 involvement .

Case Studies and Clinical Trials

  • Phase II Studies in Androgen-Independent Prostate Cancer (AIPC) :
    • Two parallel phase II studies evaluated this compound's effectiveness in patients with early AIPC who had previously undergone either orchiectomy or LHRH agonist therapy.
    • Results showed significant reductions in serum FSH levels, particularly in patients who had undergone orchiectomy, where FSH levels were nearly 90% reduced .
    • Although primary endpoints related to prostate-specific antigen (PSA) response rates were not achieved, the studies suggested that targeting FSH signaling might be beneficial for AIPC management .
  • Phase III Multicenter Study :
    • A randomized study compared this compound with traditional LHRH agonists. While this compound demonstrated similar efficacy in reducing testosterone levels, it was associated with different safety profiles concerning adverse effects such as injection site reactions and hypersensitivity .

Summary of Findings from Clinical Trials

Study TypePatient PopulationKey Findings
Phase IIEarly AIPCSignificant reduction in serum FSH; no confirmed PSA response but better disease stabilization in orchiectomy patients .
Phase IIIAdvanced Prostate CancerComparable efficacy to LHRH agonists; distinct safety profile with more injection site reactions .

Safety Profile

This compound has been associated with several adverse effects. Commonly reported issues include:

  • Injection site reactions
  • Hypersensitivity reactions
  • Potential cardiovascular effects due to rapid hormonal changes

The frequency and severity of these side effects necessitate careful monitoring during treatment. Notably, the risk of anaphylaxis has been documented in some cases, highlighting the need for caution when administering this medication .

Future Directions

Research continues to optimize dosing regimens of this compound to enhance its efficacy in suppressing FSH levels further. Ongoing trials are exploring higher doses and more frequent administration schedules to maximize therapeutic outcomes for patients with advanced prostate cancer .

Eigenschaften

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWRTTMUVOZGPW-HSPKUQOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H95ClN14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171443
Record name Abarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion.
Record name Abarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

183552-38-7
Record name Abarelix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abarelix
Reactant of Route 2
Abarelix
Reactant of Route 3
Abarelix
Reactant of Route 4
Abarelix
Reactant of Route 5
Abarelix
Reactant of Route 6
Abarelix
Customer
Q & A

A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]

A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]

A: Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]

ANone: The provided research papers do not include specific spectroscopic data for this compound.

A: this compound functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.

A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess this compound and its analogues, suggesting potential for computational analysis. []

A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in this compound analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []

A: this compound is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of this compound. []

ANone: The provided research papers focus on the scientific and clinical aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations directly.

A: Studies comparing this compound's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of this compound delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg this compound depot, the mean terminal half-life was 13.2 days. []

A: this compound rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]

A: Yes, this compound effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of this compound in this regard. [, , ]

ANone: this compound's efficacy has been demonstrated in various preclinical and clinical settings:

  • In vitro: this compound effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]
  • In vivo: Animal studies have shown that this compound effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []
  • Clinical Trials: Phase III clinical trials have demonstrated this compound's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] this compound showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]

A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving this compound treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.